molecular formula C17H18N2O2S2 B6122868 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

Cat. No. B6122868
M. Wt: 346.5 g/mol
InChI Key: ZAQBLFQLFAMSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, also known as PTAC, is a chemical compound that is used in scientific research. It is a member of the thiophene class of compounds and is known for its ability to inhibit the activity of certain enzymes in the body. PTAC has been the subject of much research in recent years, and has been found to have a number of potential applications in the fields of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide involves its ability to inhibit the activity of certain enzymes in the body. Specifically, 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting the activity of HDAC, 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide can alter the expression of genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide are complex and varied. In addition to its ability to inhibit the activity of HDAC, 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been found to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new therapies for a variety of conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide for lab experiments is its ability to selectively inhibit the activity of HDAC, making it a valuable tool for the study of gene expression and its regulation. However, 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide also has some limitations for lab experiments, including its potential toxicity and its limited solubility in water.

Future Directions

There are a number of potential future directions for research on 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide. One area of interest is the development of new cancer therapies that target HDAC inhibition. Another area of interest is the study of 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide's anti-inflammatory and antioxidant properties, and its potential use in the treatment of other diseases and conditions. Finally, there is also interest in the development of new synthetic methods for the production of 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, which could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is a complex process that involves several steps. The first step involves the reaction of pyrrolidine with phenylthioacetic acid to form a pyrrolidine-phenylthioacetic acid intermediate. This intermediate is then reacted with thionyl chloride to form a thionyl chloride intermediate. The final step in the synthesis of 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide involves the reaction of the thionyl chloride intermediate with 2-thiophenecarboxamide to form the final product.

Scientific Research Applications

5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been the subject of much scientific research in recent years, and has been found to have a number of potential applications in the fields of medicine and biochemistry. One of the most promising applications of 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is in the treatment of cancer. 5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

5-[1-(2-phenylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c18-17(21)15-9-8-14(23-15)13-7-4-10-19(13)16(20)11-22-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBLFQLFAMSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CSC2=CC=CC=C2)C3=CC=C(S3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1-[(Phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.